ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]alaninate
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Overview
Description
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted ethyl propanoates .
Scientific Research Applications
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The ethoxycarbonyl group may also play a role in modulating its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(3-TOLUIDINO)PROPANOATE
- ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(2-FLUOROANILINO)PROPANOATE
Uniqueness
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C15H19F3N2O4 |
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Molecular Weight |
348.32 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(3-methylanilino)propanoate |
InChI |
InChI=1S/C15H19F3N2O4/c1-4-23-12(21)14(15(16,17)18,20-13(22)24-5-2)19-11-8-6-7-10(3)9-11/h6-9,19H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
LGYCBUTZILGESD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)OCC |
Origin of Product |
United States |
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